
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid
Descripción general
Descripción
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid is a polypeptide derivative commonly used in organic synthesis and scientific research. It is known for its role in synthesizing multifunctional amphiphilic peptide dendrimers, which are utilized as nonviral gene vectors in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid typically involves the protection of lysine with tert-butoxycarbonyl (Boc) groups. This process includes the reaction of lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective protection of the amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products. The reaction conditions are optimized to maximize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Condensation Reactions: It can react with other amino acids or peptides to form larger peptide chains or dendrimers.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove Boc protecting groups.
Basic Conditions: Triethylamine is used to neutralize acids formed during the reaction and to facilitate the coupling of amino acids.
Major Products Formed
The major products formed from these reactions include larger peptide chains, dendrimers, and other functionalized peptides that can be used in various scientific applications .
Aplicaciones Científicas De Investigación
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptide structures and dendrimers.
Biology: It serves as a building block for creating peptide-based biomolecules.
Medicine: It is utilized in the development of nonviral gene vectors for cancer therapy.
Industry: It is employed in the production of luminescent materials and other functionalized organic compounds
Mecanismo De Acción
The mechanism of action of 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid involves its ability to form stable peptide bonds and protect amino groups during synthesis. The Boc groups provide steric hindrance, preventing unwanted side reactions and ensuring the selective formation of desired products. In cancer research, the compound’s derivatives act as nonviral gene vectors, facilitating the delivery of therapeutic genes to target cells .
Comparación Con Compuestos Similares
Similar Compounds
- N2,N6-bis(tert-butoxycarbonyl)lysine
- di-tert-butoxycarbonyl-lysine
- Boc-Lys(Boc)-OH
Uniqueness
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptide structures and dendrimers, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304048 | |
| Record name | 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-46-7, 204190-67-0 | |
| Record name | NSC164052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B7796737.png)

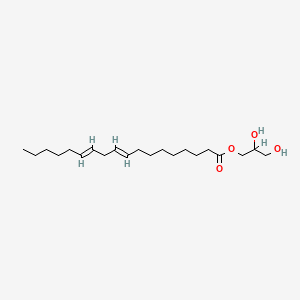
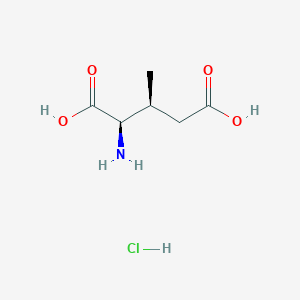
![2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B7796779.png)


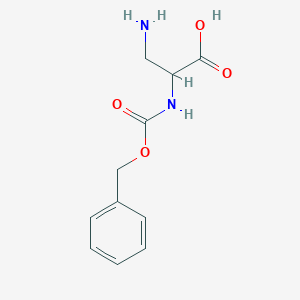
![2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B7796809.png)
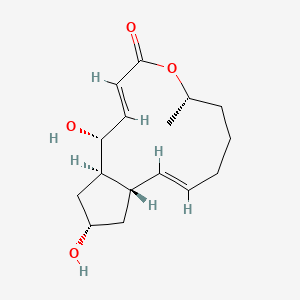
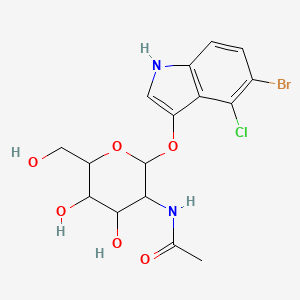
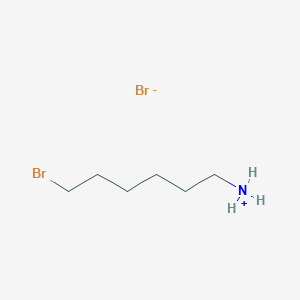
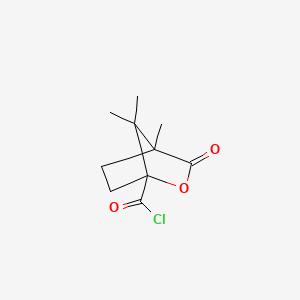
![N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboximidothioic acid](/img/structure/B7796844.png)
